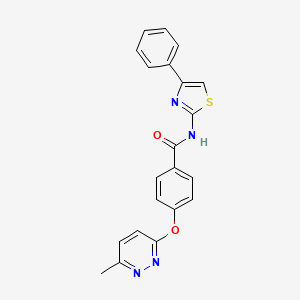
4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H16N4O2S and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
The molecular formula of this compound is C20H20N4O2S, with a molecular weight of 380.5 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1797958-06-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The thiazole and pyridazine moieties are known to enhance the compound's lipophilicity and receptor affinity, potentially leading to improved pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyridazine derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that thiazole derivatives possess the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific compound has shown promising results in preclinical models against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it exhibits significant inhibitory effects against several bacterial strains, suggesting potential applications in treating bacterial infections. The presence of the thiazole ring has been linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis .
Trypanocidal Activity
Notably, derivatives similar to this compound have been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structural features demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents against trypanosomiasis .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A recent study synthesized various thiazole derivatives, including those related to the target compound. The evaluation revealed that certain derivatives exhibited potent anticancer and antimicrobial activities, supporting the hypothesis that structural modifications can enhance biological efficacy .
Case Study 2: Pharmacological Profiling
In another study, pharmacological profiling of thiazole-containing compounds was conducted, revealing favorable pharmacokinetic properties such as good absorption and metabolic stability. These findings suggest that modifications leading to increased bioavailability could be beneficial for therapeutic applications .
Propriétés
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-14-7-12-19(25-24-14)27-17-10-8-16(9-11-17)20(26)23-21-22-18(13-28-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPKVYNOHFUDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













